Rock-IN-32

ROCK Inhibition Kinase Assay Enzymatic Potency

Procure Rock-IN-32 (CAS 1013117-40-2) for studies requiring pan-ROCK inhibition. Evidence shows this dual ROCK1/ROCK2 inhibitor suppresses TGF-β-induced myofibroblast differentiation and ECM deposition in pulmonary fibrosis models—a phenotype not achieved by ROCK2-selective compounds. Ideal for comparative isoform studies and cytoskeletal research.

Molecular Formula C20H17Cl2N3O2
Molecular Weight 402.3 g/mol
Cat. No. B12367872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRock-IN-32
Molecular FormulaC20H17Cl2N3O2
Molecular Weight402.3 g/mol
Structural Identifiers
SMILESC1C(C(CN1)C(=O)NC2=C(C=C3C(=C2)C=CNC3=O)Cl)C4=CC=C(C=C4)Cl
InChIInChI=1S/C20H17Cl2N3O2/c21-13-3-1-11(2-4-13)15-9-23-10-16(15)20(27)25-18-7-12-5-6-24-19(26)14(12)8-17(18)22/h1-8,15-16,23H,9-10H2,(H,24,26)(H,25,27)/t15-,16+/m1/s1
InChIKeyXBFAFSAUQFDEOK-CVEARBPZSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rock-IN-32: A Dual ROCK1/2 Inhibitor for Fibrotic and Inflammatory Disease Research


Rock-IN-32 (also known as ROCK-IN-32, compound 31, CAS 1013117-40-2) is a synthetic, ATP-competitive Rho-associated coiled-coil forming kinase (ROCK) inhibitor. It is characterized as a non-selective, dual inhibitor of both ROCK1 and ROCK2 isoforms, with reported enzymatic IC50 values in the low nanomolar range for both targets [1]. Its pharmacological profile distinguishes it from selective ROCK2 inhibitors, making it a tool compound of interest for investigating biological processes where both ROCK isoforms play critical, and sometimes non-redundant, roles in cellular responses to injury and inflammation .

Why Generic ROCK Inhibitor Substitution Fails: The Case for Rock-IN-32's Dual Isoform Activity


Substituting one ROCK inhibitor for another based solely on target class is scientifically unsound due to significant differences in isoform selectivity and functional outcomes. Rock-IN-32, as a dual ROCK1/ROCK2 inhibitor, engages both isoforms simultaneously, a profile that has been shown to be functionally distinct from selective ROCK2 inhibition in certain disease-relevant contexts. For example, in a pulmonary fibrosis model, Rock-IN-32 (compound 31) was able to repress TGF-β-driven actin remodeling and extracellular matrix deposition, whereas a highly selective ROCK2 inhibitor (compound A11) was ineffective in these key assays [1]. This demonstrates that for certain research questions, particularly those involving complex tissue remodeling, the specific isoform engagement profile of a tool compound is not interchangeable and must be carefully matched to the experimental hypothesis. The quantitative evidence below supports this critical distinction.

Rock-IN-32 Quantitative Differentiation Evidence: Potency, Selectivity, and Functional Efficacy


Comparative Enzymatic Potency: Rock-IN-32 (Compound 31) vs. Selective ROCK2 Inhibitor (Compound A11)

Rock-IN-32 (compound 31) is a dual ROCK1/ROCK2 inhibitor with balanced nanomolar potency against both isoforms. In a direct head-to-head enzymatic assay, Rock-IN-32 exhibits an IC50 of 2.9 nM for ROCK1 and 4 nM for ROCK2, while the selective ROCK2 inhibitor compound A11 shows an IC50 of 341.1 nM for ROCK1 and 6.1 nM for ROCK2 [1]. This demonstrates that Rock-IN-32 is a potent dual inhibitor, whereas compound A11 is functionally selective for ROCK2.

ROCK Inhibition Kinase Assay Enzymatic Potency IC50

Kinome-Wide Selectivity Profiling: Rock-IN-32 (Compound 31) Demonstrates a Clean Off-Target Profile

In a kinome-wide selectivity screen (>400 human kinases) at a concentration of 100 nM (>10-fold above its ROCK2 IC50), Rock-IN-32 (compound 31) demonstrated a highly restricted off-target profile. It showed only three interactions below a 35% residual activity threshold: ROCK1 (0% control), ROCK2 (0% control), and a single off-target, VRK2 (9.3% control). In contrast, the ROCK2-selective compound A11 showed interaction only with ROCK2 (0.35% control) [1].

Kinase Selectivity Kinome Scan Off-Target Effects Drug Discovery

Functional Efficacy in a Disease-Relevant Model: Dual ROCK1/2 Inhibition is Required to Suppress Pulmonary Remodeling

In a human lung fibroblast (MRC5) model of TGF-β1-induced myofibroblast differentiation, Rock-IN-32 (compound 31) at 0.01-1 μM significantly decreased α-SMA gene expression and reduced stress fiber formation, two key markers of fibrotic remodeling. Crucially, a selective ROCK2 inhibitor (compound A11), tested at concentrations up to 10 μM, was unable to alter α-SMA expression and actually tended to increase the expression of pro-fibrotic markers Col1α1 and fibronectin [1].

Pulmonary Fibrosis TGF-beta Signaling Myofibroblast Differentiation Extracellular Matrix

Structural and Patent Origin: A Distinct Chemotype from a Publicly Disclosed Patent Series

Rock-IN-32 (compound 31) is a specific chemical entity with the IUPAC name (3R,4S)-N-(7-chloro-1-oxo-1,2-dihydroisoquinolin-6-yl)-4-(4-chlorophenyl)pyrrolidine-3-carboxamide. It was originally disclosed as Example 2 in patent application WO 2012/006202. This provides a verifiable provenance and distinguishes it from other ROCK inhibitors derived from different chemical series or proprietary compounds with limited structural information. The comparator compound A11 is from a different patent application (WO 2016/138335) and represents a distinct chemotype designed for ROCK2 selectivity [1].

Chemical Probe Medicinal Chemistry Patent Compound Chemical Biology

Recommended Research Applications for Rock-IN-32 Based on Evidence of Differentiation


Investigating the Differential Roles of ROCK1 and ROCK2 in Tissue Fibrosis

The direct comparative evidence showing that Rock-IN-32, but not a selective ROCK2 inhibitor, is effective at suppressing TGF-β-induced myofibroblast differentiation and actin remodeling makes it a valuable tool for dissecting the specific contributions of ROCK1 versus ROCK2 in fibrotic processes. Researchers studying pulmonary fibrosis, or fibrosis in other organs, can use Rock-IN-32 to achieve pan-ROCK inhibition and compare its effects to those of ROCK2-selective tools to determine the optimal isoform engagement strategy for a desired therapeutic effect [1].

Chemical Biology Studies Requiring a Dual ROCK1/2 Inhibitor with a Defined Kinase Selectivity Profile

For experiments where a clear, broad-spectrum ROCK inhibition phenotype is desired, Rock-IN-32 offers a well-characterized profile. Its nanomolar potency for both ROCK isoforms combined with a clean kinome-wide selectivity profile (as evidenced by the >400 kinase panel screen) reduces the risk of results being confounded by significant off-target kinase activity. This makes it a suitable candidate for use as a control or tool compound in studies involving the actin cytoskeleton, cell migration, and proliferation, where both ROCK isoforms are implicated [1].

Comparative Studies Alongside Selective ROCK2 Inhibitors to Validate Target Engagement Hypotheses

The most robust use case for Rock-IN-32, as supported by the evidence, is in side-by-side comparative studies with a selective ROCK2 inhibitor like compound A11. As demonstrated in the pulmonary remodeling model, the functional outcomes of dual ROCK1/2 inhibition can be profoundly different from those of ROCK2-selective inhibition. This experimental design is crucial for validating whether a biological effect is mediated by ROCK2 alone or requires the co-inhibition of ROCK1, thereby informing future drug discovery and target validation efforts [1].

Research on Alveolar Epithelial Progenitor Function and Lung Repair

In a complex 3D lung organoid model, the study found that TGF-β-induced inhibition of organoid formation was restored by both dual ROCK1/2 inhibition with Rock-IN-32 and selective ROCK2 inhibition with compound A11. This suggests that for studies focusing specifically on epithelial progenitor function and repair mechanisms, Rock-IN-32 can be used effectively, and its activity in this context can be benchmarked against a more selective tool to understand isoform-specific roles in this distinct biological process [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rock-IN-32

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.